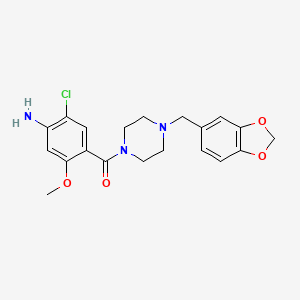

Peralopride

Description

Properties

CAS No. |

57083-89-3 |

|---|---|

Molecular Formula |

C20H22ClN3O4 |

Molecular Weight |

403.9 g/mol |

IUPAC Name |

(4-amino-5-chloro-2-methoxyphenyl)-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C20H22ClN3O4/c1-26-18-10-16(22)15(21)9-14(18)20(25)24-6-4-23(5-7-24)11-13-2-3-17-19(8-13)28-12-27-17/h2-3,8-10H,4-7,11-12,22H2,1H3 |

InChI Key |

XBYVCKARLGAKEX-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Cl)N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Cl)N |

Other CAS No. |

57083-89-3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Peralopride involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Formation of the Core Structure: The initial step involves the formation of the core structure through a series of reactions, including condensation and cyclization reactions.

Functional Group Modifications:

Final Assembly: The final step involves the coupling of the core structure with piperazine derivatives to form the complete this compound molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions: Peralopride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

Substitution: Substitution reactions are commonly used to introduce or modify functional groups such as amino, chloro, and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, amines, and alcohols are used under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further used for research and development.

Scientific Research Applications

Peralopride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its potential effects on biological systems, including its role as a tranquillizer and antidepressant.

Medicine: Explored for its therapeutic potential in treating mental health disorders.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of Peralopride involves its interaction with specific molecular targets in the body. It primarily acts on neurotransmitter receptors, modulating their activity to exert its tranquillizing and antidepressant effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence serotonin and dopamine receptors.

Comparison with Similar Compounds

Prucalopride: A selective serotonin receptor agonist used for treating chronic constipation.

Cisapride: Another serotonin receptor agonist used for gastrointestinal motility disorders.

Tegaserod: A compound with similar serotonin receptor activity used for irritable bowel syndrome.

Uniqueness of Peralopride: this compound is unique due to its specific chemical structure, which allows it to interact with multiple neurotransmitter receptors, providing a broader range of therapeutic effects compared to other similar compounds.

Biological Activity

Peralopride is a synthetic compound belonging to the class of selective serotonin receptor agonists, primarily targeting the 5-HT_4 receptor. It has been investigated for its potential therapeutic applications in various gastrointestinal disorders, including constipation and irritable bowel syndrome. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting data in tabular format.

This compound exerts its biological effects mainly through the activation of the 5-HT_4 receptor, which is involved in gastrointestinal motility. By stimulating these receptors, this compound enhances peristalsis and accelerates gastric emptying, making it beneficial for treating conditions characterized by slow bowel transit.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Key parameters include:

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Primarily metabolized in the liver.

- Half-life : Approximately 10 to 12 hours.

- Excretion : Mainly excreted via urine.

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Metabolism | Hepatic |

| Half-life | 10-12 hours |

| Excretion | Urinary |

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of this compound in treating gastrointestinal disorders.

Case Study Example

A notable case study involved patients with chronic constipation who were administered this compound over a period of 12 weeks. The results indicated significant improvement in bowel movement frequency and patient-reported outcomes.

- Study Design : Randomized, double-blind, placebo-controlled trial.

- Participants : 150 patients with chronic constipation.

- Dosage : 1 mg daily.

- Results :

- Increased bowel movement frequency (average increase of 3.2 movements per week).

- Improved quality of life scores (measured by the PAC-QOL questionnaire).

Efficacy in Specific Conditions

Research has demonstrated that this compound is effective in various conditions:

- Chronic Constipation : Significant improvements in bowel habits and patient satisfaction.

- Irritable Bowel Syndrome (IBS) : Positive effects on abdominal pain and discomfort.

- Gastroparesis : Enhanced gastric emptying and reduction in symptoms.

Adverse Effects

While generally well-tolerated, some adverse effects have been reported:

- Nausea

- Diarrhea

- Abdominal pain

The incidence of these side effects is typically low, making this compound a favorable option compared to other treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.